withaphysalin M
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H34O7 |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(1R,2S,5S,6R,9R,12S,13R,17S,18R,20R)-6-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-17-hydroxy-6,13-dimethyl-7,19-dioxahexacyclo[10.9.0.02,9.05,9.013,18.018,20]henicos-15-ene-8,14-dione |
InChI |
InChI=1S/C28H34O7/c1-13-11-21(33-23(31)14(13)2)26(4)18-6-5-17-15-12-22-28(34-22)20(30)8-7-19(29)25(28,3)16(15)9-10-27(17,18)24(32)35-26/h7-8,15-18,20-22,30H,5-6,9-12H2,1-4H3/t15-,16+,17+,18-,20+,21-,22-,25+,26-,27-,28-/m1/s1 |
InChI Key |
GUTRJAVJYHGRQZ-BGDMQGTOSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@]2([C@H]3CC[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@@H]6[C@]7([C@@]5(C(=O)C=C[C@@H]7O)C)O6)C(=O)O2)C)C |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C2(C3CCC4C3(CCC5C4CC6C7(C5(C(=O)C=CC7O)C)O6)C(=O)O2)C)C |
Synonyms |
el-(17S,20R,22R)-5 beta,6 beta:18,20-diepoxy-4 beta-hydroxy-1,18-dioxowitha-2,24-dienolide withaphysalin M |
Origin of Product |
United States |
Isolation and Structural Elucidation Methodologies
Chromatographic Purification Strategies
The purification of withaphysalin M and related withanolides is achieved through a sequence of chromatographic techniques that exploit differences in the physicochemical properties of the compounds present in the crude plant extract. byjus.comchemicalengineeringguy.com Initial extraction is typically performed with solvents like methanol (B129727) or ethanol (B145695), followed by partitioning between immiscible solvents, such as chloroform (B151607) and n-butanol, to group compounds by polarity. imrpress.comacs.orgnih.gov
The resulting fractions are then subjected to various chromatographic methods. Column Chromatography (CC) is a fundamental step, often utilizing silica (B1680970) gel as the stationary phase with a gradient elution system of solvents like dichloromethane (B109758) and methanol to separate compounds. imrpress.comconicet.gov.ar Size-exclusion chromatography, using supports like Sephadex LH-20, is also employed to separate molecules based on their size. For final purification and to obtain high-purity compounds, preparative High-Performance Liquid Chromatography (HPLC) is frequently utilized. imrpress.comevotec.com
A summary of common chromatographic techniques used in the isolation of withaphysalins is presented below.
| Technique | Stationary Phase | Mobile Phase (Eluent System) | Principle of Separation |
| Column Chromatography (CC) | Silica Gel | Gradient of Dichloromethane-Methanol or Hexane-Acetone | Adsorption/Polarity |
| Column Chromatography (CC) | Macroporous Resin (e.g., D101) | Stepwise gradient of Ethanol-Water google.com | Polarity and molecular size |
| Size-Exclusion Chromatography | Sephadex LH-20 | Methanol imrpress.com | Molecular Size |
| Preparative HPLC | Reversed-Phase (e.g., C18) | Acetonitrile-Water or Methanol-Water imrpress.com | Partitioning/Hydrophobicity |
Stereochemical Assignment Approaches
Determining the precise three-dimensional structure and stereochemistry of this compound is a critical process accomplished through advanced spectroscopic and computational methods.
The planar structure and connectivity of the atoms are established using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnih.gov Techniques such as ¹H NMR, ¹³C NMR, and DEPT provide information about the hydrogen and carbon environments, while 2D NMR experiments like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal the bonding framework of the molecule. acs.orgnih.gov
The relative stereochemistry—the orientation of atoms relative to one another within the molecule—is deduced primarily from Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) and the analysis of proton-proton coupling constants (J-values). acs.orgnih.gov An NOE correlation between two protons indicates their spatial proximity, allowing for the assignment of their relative positions on the stereochemical framework.
For the determination of the absolute configuration of chiral centers, which defines the molecule's absolute spatial arrangement, other methods are typically required:
X-ray Crystallography: This is considered the definitive method for determining absolute configuration. It involves analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. nih.govslideshare.net If a suitable crystal of this compound can be grown, this technique provides an unambiguous three-dimensional model of the molecule. nih.gov
Electronic Circular Dichroism (ECD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The experimental ECD spectrum is compared with spectra predicted for possible stereoisomers using quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT). mdpi.com A match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration. semanticscholar.orgnih.gov This method is particularly valuable when single crystals suitable for X-ray analysis cannot be obtained. mdpi.com
The structural elucidation of this compound reported in 2004 relied on extensive NMR analysis to determine its planar structure and relative stereochemistry. acs.orgnih.gov The assignment of absolute configuration for many related withanolides and withaphysalins has been confirmed using a combination of these advanced spectroscopic and computational methods. mdpi.comresearchgate.net
Biosynthetic Pathways and Genetic Regulation
Precursor Biosynthesis through Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (B84403) (MEP) Pathways
Like all terpenoids, the backbone of withaphysalin M originates from the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). oup.com Plants utilize two distinct pathways to generate these fundamental units: the cytosolic mevalonate (MVA) pathway and the plastidial methylerythritol phosphate (MEP) pathway. nih.govresearchgate.netresearchgate.net
The MVA pathway , located in the cytoplasm, is primarily responsible for the synthesis of sesquiterpenes and triterpenoids, including the sterol precursors of withanolides. researchgate.netfrontiersin.org A key regulatory enzyme in this pathway is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), which catalyzes the conversion of HMG-CoA to mevalonate. frontiersin.org
The MEP pathway , situated in the plastids, typically produces precursors for monoterpenes, diterpenes, and carotenoids. researchgate.net The initial and rate-limiting step of this pathway is catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS). nih.gov Another crucial enzyme is 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). frontiersin.org
Research on withanolide-producing plants, such as Withania somnifera, has revealed that both the MVA and MEP pathways contribute to the pool of IPP and DMAPP used for withanolide biosynthesis. oup.comresearchgate.netnih.gov However, studies suggest that the MVA pathway is the major contributor, providing a larger proportion of the isoprenoid precursors for withanolide formation. oup.comnih.gov The relative contribution of each pathway can be influenced by various factors, including tissue type and developmental stage. researchgate.net
Key Enzymatic Steps in Withanolide and Withaphysalin Biosynthesis
Following the synthesis of IPP and DMAPP, a series of condensation reactions lead to the formation of the 30-carbon compound squalene (B77637), the direct precursor to all triterpenoids. nih.gov This molecule then undergoes a series of cyclization and modification reactions to yield the diverse array of withanolides, including this compound.
The linear squalene molecule is first epoxidized to 2,3-oxidosqualene (B107256) by the enzyme squalene epoxidase (SE). innovareacademics.in This intermediate is a critical branch point in triterpenoid (B12794562) biosynthesis. nih.gov The cyclization of 2,3-oxidosqualene is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). In the biosynthesis of withanolides, cycloartenol (B190886) synthase (CAS) is a key enzyme that converts 2,3-oxidosqualene into cycloartenol. innovareacademics.inplos.org
Cycloartenol then serves as a precursor for the biosynthesis of phytosterols (B1254722) and withanolides. plos.org A crucial intermediate in the pathway leading to withanolides is 24-methylenecholesterol (B1664013). oup.comnih.govpnas.org The isomerization of 24-methylenecholesterol to 24-methyldesmosterol (B1221264) is considered a pivotal branching point from the general phytosterol pathway towards withanolide biosynthesis. pnas.orgnih.gov
Cytochrome P450 monooxygenases (P450s) are a large and diverse family of enzymes that play a critical role in the oxidative modification of various secondary metabolites, including withanolides. wikipedia.orgrsc.org These enzymes are responsible for introducing hydroxyl groups and facilitating other key structural modifications. vulcanchem.comresearchgate.net
In the context of withanolide biosynthesis, specific P450s are involved in the hydroxylation and lactonization steps that are characteristic of these molecules. For instance, studies have identified several P450s, such as CYP87G1, CYP88C7, and CYP749B2, that are involved in the formation of the withanolide skeleton. vulcanchem.combiorxiv.org These enzymes catalyze reactions like C-22 hydroxylation and the formation of the δ-lactone ring between C-22 and C-26. vulcanchem.com The expression of these P450 genes is often correlated with withanolide accumulation. wikipedia.org
Another important class of enzymes implicated in withanolide biosynthesis is the 2-oxoglutarate-dependent dioxygenases (2OGDs). nih.govresearchgate.net These enzymes are known to be involved in various oxidative reactions in plant secondary metabolism. In withanolide biosynthesis, 2OGDs are hypothesized to participate in the later steps of the pathway, contributing to the structural diversification of the withanolide scaffold. nih.govresearchgate.net The presence of genes encoding 2OGDs within withanolide biosynthetic gene clusters further supports their role in this pathway. nih.govbiorxiv.org
Role of Cytochrome P450 Monooxygenases (P450s)
Identification and Characterization of Biosynthetic Gene Clusters
In many plants, the genes responsible for the biosynthesis of a particular secondary metabolite are often clustered together on a chromosome, forming a biosynthetic gene cluster (BGC). nih.gov This co-localization facilitates the coordinated expression of the pathway genes.
Recent genomic studies in withanolide-producing species like Withania somnifera and Physalis species have led to the identification of large BGCs involved in withanolide biosynthesis. biorxiv.orgnih.govbiorxiv.org These clusters contain genes encoding key enzymes such as P450s, 2OGDs, and other modifying enzymes like sulfotransferases and acyltransferases. biorxiv.orgbiorxiv.org
For example, in W. somnifera, two large biosynthetic gene clusters have been identified, spanning over a megabase each and containing numerous P450 and 2OGD genes. biorxiv.org The discovery and characterization of these BGCs provide a roadmap for understanding the complete biosynthetic pathway of withanolides and offer tools for metabolic engineering to enhance the production of specific compounds like this compound. biorxiv.orgresearchgate.net
Transcriptomic and Metabolomic Profiling of Producing Organisms
The integration of transcriptomics (the study of all RNA transcripts) and metabolomics (the study of all metabolites) has become a powerful approach to elucidate complex biosynthetic pathways. mdpi.comfrontiersin.orgfrontiersin.orgmdpi.com By correlating gene expression profiles with the accumulation of specific metabolites in different tissues or under various conditions, researchers can identify candidate genes involved in the biosynthesis of compounds like this compound. frontiersin.orgmdpi.com
In withanolide-producing plants, transcriptomic analyses have revealed the differential expression of genes from the MVA and MEP pathways, as well as genes encoding P450s and other key enzymes, in tissues with high withanolide content. frontiersin.orgmdpi.com Metabolomic studies, often using techniques like UPLC-Q-TOF-MS/MS, have allowed for the detailed identification and quantification of a wide range of withanolides and their potential precursors. nih.govresearchgate.net
The combined analysis of transcriptomic and metabolomic data has been instrumental in identifying key regulatory genes and understanding the metabolic flux through the withanolide biosynthetic pathway. frontiersin.orgfrontiersin.orgnih.gov This integrated approach provides valuable insights into the molecular mechanisms governing the production of this compound and other related compounds. mdpi.commdpi.com
Engineered Biosynthesis and Heterologous Expression Systems
The complex structure of this compound and related withanolides makes their chemical synthesis challenging and economically unviable for large-scale production. biorxiv.org Consequently, significant research efforts have been directed towards understanding their biosynthetic pathways to enable production through metabolic engineering and in heterologous expression systems. While the complete engineered biosynthesis of this compound has not yet been reported, foundational work on key enzymes and the reconstitution of early-stage withanolide pathways in microbial and plant hosts have established a basis for future production. biorxiv.orgbiorxiv.org
The sustainable production of withanolides is hampered by a lack of comprehensive knowledge of their biosynthetic pathways at the molecular level. nih.gov However, recent advances in genomics, transcriptomics, and metabolic engineering are rapidly elucidating the genetic architecture of withanolide production, paving the way for heterologous production. biorxiv.orgnih.gov This approach involves transferring the genetic blueprint for withanolide synthesis from the native plant into a more manageable host organism, such as yeast or another plant species. nih.govnih.gov
Yeast (Saccharomyces cerevisiae) as a Production Platform
Saccharomyces cerevisiae is a widely used host for the heterologous production of plant-derived natural products due to its well-characterized genetics and amenability to metabolic engineering. biorxiv.orgbiorxiv.org Researchers have successfully engineered yeast strains to produce key precursors and early-stage intermediates of the withanolide pathway.
A critical first step in withanolide biosynthesis is the conversion of 24-methylenecholesterol to 24-methyldesmosterol, a reaction catalyzed by the enzyme sterol Δ24-isomerase (24ISO). researcher.lifepnas.org To create a platform for withanolide production, yeast strains have been engineered to accumulate this key precursor. This was achieved by deleting native ergosterol (B1671047) pathway genes (ERG4 and ERG5) and introducing genes from plants, such as 7-dehydrocholesterol (B119134) reductase (7RED) from Solanum tuberosum and 24ISO from Withania somnifera. biorxiv.org
Building on this precursor-producing strain, a "learning-by-building" approach has been used to systematically reconstruct the downstream pathway by introducing candidate enzymes identified from W. somnifera. biorxiv.orgbiorxiv.org This stepwise reconstitution has led to the identification of several key enzymes and the production of novel withanolide intermediates. biorxiv.org Co-expression of a suite of six enzymes—four cytochrome P450s (CYP87G1, CYP88C7, CYP749B2, CYP88C10), a short-chain dehydrogenase (SDH2), and a sulfotransferase (SULF1)—resulted in an intermediate possessing the characteristic A-ring structure and lactone side chain of withanolides. biorxiv.org The discovery that a sulfotransferase is a core pathway enzyme was particularly noteworthy, challenging the conventional view of sulfation as merely a terminal modification reaction. biorxiv.org
These engineered yeast systems are capable of producing these intermediates at the milligram-per-liter scale, demonstrating the potential for scalable biomanufacturing. biorxiv.org
Table 1: Key Withanolide Biosynthetic Enzymes Characterized in Heterologous Systems
| Enzyme Name | Enzyme Type | Proposed Function in Pathway | Source Organism | Heterologous Host |
| 24ISO | Sterol Δ24-isomerase | Converts 24-methylenecholesterol to 24-methyldesmosterol (first committed step). researcher.lifepnas.org | Withania somnifera, Physalis angulata | S. cerevisiae, N. benthamiana |
| CYP87G1 | Cytochrome P450 | Catalyzes early oxidative steps. biorxiv.org | Withania somnifera | S. cerevisiae, N. benthamiana |
| CYP88C7 | Cytochrome P450 | Involved in early oxidative modifications. biorxiv.org | Withania somnifera | S. cerevisiae, N. benthamiana |
| CYP749B2 | Cytochrome P450 | Participates in oxidative reactions leading to lactone formation. biorxiv.orgresearchgate.net | Withania somnifera | S. cerevisiae, N. benthamiana |
| SDH2 | Short-chain Dehydrogenase | Crucial for efficient lactone ring formation. biorxiv.org | Withania somnifera | S. cerevisiae |
| CYP88C10 | Cytochrome P450 | Catalyzes the formation of the C1 ketone on the A-ring. biorxiv.orgbiorxiv.org | Withania somnifera | S. cerevisiae |
| SULF1 | Sulfotransferase | Acts on an early intermediate, challenging its traditional role as a tailoring enzyme. biorxiv.orgbiorxiv.org | Withania somnifera | S. cerevisiae |
Heterologous Expression in Nicotiana benthamiana
Alongside yeast, the tobacco relative Nicotiana benthamiana is a powerful heterologous expression system for plant pathways. swapcard.com Its use for transient (temporary) gene expression allows for the rapid testing of enzyme function. biorxiv.orgpnas.org
Initial attempts to express withanolide pathway genes in wild-type N. benthamiana were limited by the low abundance of the 24-methylenecholesterol precursor. biorxiv.org However, transient overexpression of the 24ISO enzyme from P. angulata in N. benthamiana successfully led to the accumulation of 24-methyldesmosterol. pnas.org
More advanced studies have reconstituted the first three oxidative steps of withanolide biosynthesis in N. benthamiana by co-expressing the cytochrome P450 monooxygenases CYP87G1, CYP88C7, and CYP749B2. researchgate.net This work successfully produced the aglycone of the known compound withanoside V. Furthermore, the expression of 24ISO in N. benthamiana also resulted in the production of physalindicanol A and physalindicanol B, which are oxygenated derivatives of 24-methyldesmosterol. researchgate.net
These findings demonstrate that both microbial and plant-based heterologous systems are viable platforms for producing withanolide scaffolds. nih.govresearcher.life The elucidation of these core biosynthetic enzymes and their successful expression in heterologous hosts sets the stage for producing a wider array of withanolides, including specific withaphysalins like this compound, through the discovery and incorporation of the requisite downstream tailoring enzymes responsible for final structural modifications. biorxiv.org
Table 2: Heterologous Expression Systems for Withanolide Biosynthesis
| Host Organism | System Type | Key Achievements | Reference |
| Saccharomyces cerevisiae (yeast) | Microbial Fermentation | Production of precursor 24-methyldesmosterol; Stepwise reconstitution of a six-enzyme pathway to produce a core withanolide intermediate with characteristic A-ring and lactone features. | biorxiv.orgbiorxiv.org |
| Nicotiana benthamiana (tobacco) | Plant-based Transient Expression | Production of 24-methyldesmosterol; Reconstitution of the first three oxidative steps leading to the aglycone of withanoside V; Production of physalindicanol A and B. | pnas.orgresearchgate.netresearchgate.net |
Chemical Synthesis and Analog Development
Total Synthesis Strategies for the Withaphysalin Skeleton
The total synthesis of withanolides is a formidable task due to the stereoselective construction of the polycyclic steroid core, the installation of numerous oxygen functional groups with precise regiochemistry and stereochemistry, and the formation of the characteristic side-chain lactone. rsc.orgrsc.org While a specific total synthesis of withaphysalin M has not been detailed in the literature, strategies developed for other withanolides, such as withanolide A and withanolide D, establish a blueprint for accessing the fundamental withaphysalin skeleton.
A notable first divergent chemical synthesis for withanolides, requiring over 14 steps, highlights the intricacy of the process. biorxiv.org More recent efforts have focused on developing scalable and divergent routes that allow access to multiple withanolide family members from a common intermediate. One such strategy commences with the decagram-scale 1,2-addition of 1,3-dithiane (B146892) to pregnenolone, followed by an Oppenauer oxidation to form a key enone intermediate. chemrxiv.org This common precursor can then undergo a series of late-stage functionalizations to yield various withanolides. nih.govchemrxiv.org
Key synthetic transformations employed in these routes include:
Corey–Seebach Homologation: Used for carbon chain extensions. rsc.orgresearchgate.net
Vinylogous Aldol (B89426) Reaction: A crucial step for constructing the side chain. rsc.orgresearchgate.net
Schenck Ene Reaction: A photooxygenation reaction used to introduce key oxygen functionality in a highly diastereoselective manner. nih.govrsc.orgrsc.org
Wharton Transposition: Employed for the formation of the A-ring enone system. rsc.orgresearchgate.net
These strategies underscore a move away from linear, target-oriented syntheses towards more flexible, diversity-oriented approaches that can generate a range of complex withanolides from a practical and scalable starting point. chemrxiv.org
Semi-Synthetic Modifications of Natural this compound
Semi-synthesis, which involves the chemical modification of a readily available natural product, is a powerful strategy to generate novel derivatives. chemrxiv.org This approach bypasses the lengthy process of total synthesis and allows for the exploration of structure-activity relationships (SAR). While there are no specific reports on the semi-synthetic modification of this compound, extensive work on other abundant withanolides, particularly withaferin A (WA) and withanolide A, demonstrates the feasibility and potential of this strategy.
Modifications typically target the reactive functional groups on the withanolide scaffold, such as the hydroxyl groups, the A-ring enone system, and the 5β,6β-epoxy group. mdpi.com For example, the synthesis of novel derivatives of withaferin A has involved modifications at these sites to produce analogs with altered biological activity profiles. mdpi.com Microbial transformation is another semi-synthetic tool, using microorganisms to perform specific and often highly selective reactions, such as hydroxylation or epoxide opening, on the withanolide core. mdpi.comresearchgate.net For instance, incubating salpichrolide A with Rhizomucor miehei resulted in hydroxylation at C-7 and C-12, as well as opening of the 5,6-epoxide ring. researchgate.net Such transformations provide access to derivatives that may be difficult to obtain through conventional chemical methods.
Design and Synthesis of Novel Withaphysalin Derivatives
The design and synthesis of novel derivatives are primarily driven by the need to develop new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. By systematically altering the structure of a parent withanolide, researchers can probe which functional groups are essential for its biological activity.
Several classes of novel derivatives have been synthesized from parent withanolides like withaferin A and withangulatin A. These include:
Isoxazoline (B3343090) Derivatives: The Faheem Rasool group synthesized novel 2-isoxazoline derivatives fused to the A-ring of withaferin A. This was based on the rationale that the isoxazoline moiety is a known pharmacophore present in many biologically active molecules. mdpi.com
Triazole Derivatives: Using copper(I)-catalyzed 1,3-dipolar cycloaddition ("click chemistry"), the A-ring of withaferin A was derivatized with various triazole rings. SAR studies of these compounds revealed that an azide (B81097) group on ring A resulted in significantly more potent compounds than the parent. mdpi.com
Withangulatin A Derivatives: Novel derivatives of withangulatin A were synthesized and evaluated for antiproliferative activity. One such derivative exhibited an IC50 value 70-fold more potent than the parent compound against the MDA-MB-231 human breast cancer cell line. researchgate.net
The table below summarizes selected examples of synthesized withanolide derivatives and their reported biological findings.
| Parent Compound | Derivative Class | Key Synthetic Reaction | Reported Biological Finding | Reference |
|---|---|---|---|---|
| Withaferin A | A-Ring Azide | Nucleophilic substitution | Significantly more potent antiproliferative activity than parent compound. | mdpi.com |
| Withaferin A | A-Ring Triazoles | Cu(I)-catalyzed 1,3-dipolar cycloaddition | Potent antiproliferative activity against lung, ovary, colon, and prostate cancer cell lines. | mdpi.com |
| Withaferin A | 2-Isoxazoline Fused | Condensation and cyclization | Evaluated for antiproliferative activity against MCF-7 and HCT-116 cell lines. | mdpi.com |
| Withangulatin A | Modified Side Chain/Core | Multi-step modification | 70-fold increase in potency against MDA-MB-231 breast cancer cells compared to parent. | researchgate.net |
| Withanolide A | A-Ring Reduced | Regioselective hydrogenation (Crabtree's catalyst) | Used to probe the importance of the A-ring enone for neurite outgrowth. | rsc.org |
Regio- and Stereoselective Synthetic Challenges
The synthesis of the withaphysalin skeleton is fraught with challenges related to controlling the relative and absolute stereochemistry of multiple chiral centers and achieving regioselectivity in functionalization reactions. nih.gov The ergostane-based core contains a rigid trans-fused ring system, and the introduction of substituents must be precisely controlled.
Key challenges include:
Side Chain Construction: The stereoselective construction of the δ-lactone side chain, including the chiral center at C-20, is a significant hurdle. rsc.org The Gademann synthesis of withanolide A utilized a highly diastereoselective vinylogous aldol reaction to establish the side chain. researchgate.net
A/B Ring Oxygenation: The withanolide family exhibits diverse oxygenation patterns in the A and B rings (e.g., 5β,6β-epoxides, 4β-hydroxy groups, 5α,6α-epoxides). chemrxiv.org Introducing these functional groups with both regio- and stereocontrol is a major challenge. For example, the divergent synthesis reported by Che et al. required careful optimization of allylic oxidation conditions (using selenium dioxide in dioxane) to achieve the desired C4-β-hydroxylation chemo- and stereoselectively over other possible allylic sites. chemrxiv.org
Epoxidation: The installation of epoxides, such as the common 5β,6β-epoxide, must proceed with high stereoselectivity. This is often accomplished using reagents like meta-chloroperoxybenzoic acid (mCPBA), where the facial selectivity is directed by existing stereocenters in the steroid nucleus. chemrxiv.org
Protecting Group Strategy: Given the high density of reactive functional groups, a robust and minimal protecting group strategy is essential to avoid unwanted side reactions during the synthetic sequence. rsc.orgrsc.org
Methodologies for Functionalization and Derivatization
A variety of chemical methodologies have been applied to the withanolide skeleton to achieve functionalization and create diverse analogs. These methods leverage the inherent reactivity of the scaffold while controlling for selectivity.
Selective Oxidations: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are used for specific dehydrogenations or deprotections, while selenium dioxide (SeO₂) has been employed for stereoselective allylic hydroxylations. rsc.orgchemrxiv.org
Selective Reductions: Catalytic hydrogenation using catalysts like Crabtree's catalyst (for dienes) or palladium on carbon (for simple alkenes) allows for the regioselective reduction of specific double bonds, such as the C2-C3 double bond in the A-ring, without affecting other functionalities. rsc.orgchemrxiv.org
Epoxide Ring-Opening: The epoxide ring is a versatile functional handle. It can be opened regioselectively under various conditions (e.g., using cerium(III) chloride) to install new functional groups, such as diols. chemrxiv.org
Cycloaddition Reactions: As mentioned, the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been successfully used to attach triazole moieties to the withanolide A-ring, demonstrating the utility of click chemistry for rapid derivatization. mdpi.com
Late-Stage C-H Functionalization: Advanced strategies are being developed to directly functionalize C-H bonds at late stages of a synthesis. A bioinspired photochemical approach has been used to achieve oxidation at the C27 methyl group, a modification that would be difficult to install using classical methods. nih.govchemrxiv.org
These methodologies provide a toolbox for chemists to manipulate the complex withanolide core, enabling the synthesis of novel derivatives of this compound and related compounds for further biological investigation.
In Vitro and Preclinical Biological Activity Investigations
Antimitotic Activity Research
Research into the specific antimitotic mechanisms of withaphysalin M is still in its early stages. While related withanolides have been shown to act as antimitotic agents, direct evidence detailing the specific actions of this compound on microtubule dynamics and mitosis-related proteins is limited.
Interference with Microtubule Dynamics
Currently, there are no published studies that specifically investigate the direct effects of this compound on microtubule polymerization or depolymerization. While other withaphysalins, such as withaphysalin F, have been shown to interfere with microtubule polymerization, similar mechanistic work on this compound has not been reported. nih.govelsevier.es
Induction of Cell Cycle Arrest (e.g., G2/M Phase)
Specific studies to determine if this compound induces cell cycle arrest at a particular phase, such as the G2/M checkpoint, have not been documented in the available scientific literature. However, one study observed that this compound treatment led to a decrease in DNA synthesis in leukemia cell lines, which was evaluated using the 5-bromo-2'-deoxyuridine (B1667946) incorporation method. nih.gov This finding suggests a potential interference with cell cycle progression, although the precise phase of arrest was not identified.
Modulation of Mitosis-Related Protein Expression
There is no available research data on the effects of this compound on the expression levels of key mitosis-related proteins, such as cyclins, cyclin-dependent kinases (CDKs), or components of the anaphase-promoting complex.
Antiproliferative and Apoptosis Induction Studies
The antiproliferative and cytotoxic effects of this compound have been more extensively documented, with studies demonstrating its potent activity against a range of human cancer cell lines.
Cytotoxicity against Various Cancer Cell Lines
This compound has demonstrated significant cytotoxic activity across multiple human cancer cell lines. An initial study reported its potent effect against a panel of seven cancer cell lines, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) in the micromolar range. nih.gov The compound was particularly effective against melanoma, ovarian cancer, and lung cancer cell lines. nih.gov
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| UACC-62 | Melanoma | 0.12 |
| MCF-7 | Breast | 1.5 |
| OVCAR-3 | Ovarian | 0.31 |
| NCI-H460 | Lung | 0.32 |
| KM20L2 | Colon | 1.2 |
| SF-295 | CNS | 0.81 |
| 786-0 | Renal | 2.1 |
Further investigation into its antileukemic properties showed that this compound possesses selective cytotoxicity against myeloid leukemia cell lines. nih.gov The compound was tested against HL-60 (promyelocytic leukemia) and K562 (chronic myelogenous leukemia) cells, showing time- and concentration-dependent reduction in viable cells. nih.gov Notably, it exhibited significantly lower toxicity towards non-cancerous peripheral blood mononuclear cells (PBMC), suggesting a degree of selectivity for cancer cells. nih.gov
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| HL-60 | Promyelocytic Leukemia | 0.7 |
| K562 | Chronic Myelogenous Leukemia | >5.0 |
| PBMC | Peripheral Blood Mononuclear Cells (Non-cancerous) | >20.0 |
Mechanistic Elucidation of Apoptotic Pathways
Investigations into the cell death mechanisms induced by this compound indicate that its action may be cell-line specific. nih.gov In studies using myeloid leukemia cells, morphological analysis with hematoxylin/eosin and acridine (B1665455) orange/ethidium bromide staining was used to differentiate between apoptosis and necrosis. nih.gov
In the HL-60 leukemia cell line, treatment with this compound resulted in morphological changes primarily indicative of necrosis. nih.gov However, in the K562 cell line, the compound induced morphological alterations that were consistent with both apoptosis and necrosis. nih.gov These findings suggest that this compound can trigger different cell death pathways depending on the cellular context.
Role of Reactive Oxygen Species (ROS) Generation
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cellular processes. While essential for normal physiological functions, their overproduction can lead to oxidative stress and cellular damage, a mechanism often exploited in cancer therapy. Some withanolides, a class of compounds to which this compound belongs, have been shown to induce apoptosis in cancer cells through the generation of ROS. plos.orgjcancer.org For instance, withaferin A, a related compound, triggers ROS production in human breast cancer cells, leading to apoptosis. plos.org This process is often selective for cancer cells, as normal cells may be more resistant to the pro-oxidant effects. plos.org The accumulation of ROS can disrupt mitochondrial function, arrest the cell cycle, and ultimately lead to cancer cell death. plos.orgjcancer.org While direct studies on this compound's specific role in ROS generation are not extensively detailed in the provided results, the known mechanisms of similar withanolides suggest this is a plausible area for its anticancer activity. plos.orgencyclopedia.pub
Inhibition of Cancer Cell Migration and Invasion
Cancer metastasis, the spread of cancer cells from the primary tumor to other parts of the body, is a major cause of cancer-related mortality. ous-research.no This process involves the migration and invasion of cancer cells into surrounding tissues and blood vessels. ous-research.nonih.gov Some withanolides have demonstrated the ability to inhibit these critical steps. For example, withaferin A has been shown to inhibit the migration and invasion of oral cancer cells. researchgate.netnih.gov This inhibition is linked to the modulation of proteins involved in cell motility and the degradation of the extracellular matrix, such as matrix metalloproteinases (MMPs). researchgate.netnih.gov Cortactin, a protein involved in the formation of invadopodia (invasive protrusions of cancer cells), is a key player in this process and is often overexpressed in metastatic cancers. nih.gov While specific data on this compound is limited, the known anti-migratory and anti-invasive properties of other withanolides suggest a potential mechanism of action for this compound in combating cancer metastasis. researchgate.netnih.gov
Anti-inflammatory Mechanism Research
This compound and related withanolides have been investigated for their anti-inflammatory properties. The following subsections detail the specific mechanisms through which these compounds are believed to exert their effects.
Suppression of Nitric Oxide (NO) Production
Nitric oxide (NO) is a signaling molecule that plays a role in various physiological and pathological processes, including inflammation. nih.gov Overproduction of NO by the enzyme inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. nih.gov Several withanolides isolated from Physalis minima have demonstrated the ability to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cells, a common in vitro model for inflammation. researchgate.netresearchgate.netnih.gov For example, withaphysalin A and 2,3-dihydro-withaphysalin C, also found in Physalis minima, significantly inhibit NO production. researchgate.netresearchgate.net This inhibitory effect on NO production is a key indicator of the anti-inflammatory potential of these compounds. researchgate.netresearchgate.netnih.gov
Regulation of Pro-inflammatory Mediators (e.g., PGE2, iNOS, COX-2)
Prostaglandin E2 (PGE2) is another key mediator of inflammation, and its synthesis is catalyzed by the enzyme cyclooxygenase-2 (COX-2). bioline.org.brnih.gov Both iNOS and COX-2 are often upregulated during inflammation. nih.govresearchgate.net Studies on withaphysalin A and 2,3-dihydro-withaphysalin C have shown that they can downregulate the expression of both iNOS and COX-2 at the mRNA and protein levels in LPS-activated macrophages. researchgate.netresearchgate.net This leads to a reduction in the production of NO and PGE2, thereby mitigating the inflammatory response. researchgate.netresearchgate.net The ability to regulate these critical pro-inflammatory enzymes highlights the therapeutic potential of withanolides in inflammatory diseases. sci-hub.se
Impact on Cytokine Expression (e.g., IL-1β, IL-6, TNF-α)
Pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), are crucial signaling molecules that drive the inflammatory cascade. nih.govnih.govoap-lifescience.org Elevated levels of these cytokines are associated with various inflammatory conditions. Research has demonstrated that withaphysalin A and 2,3-dihydro-withaphysalin C can significantly inhibit the production of IL-1β, IL-6, and TNF-α in LPS-stimulated macrophages. researchgate.netresearchgate.netresearchgate.net This suppression of pro-inflammatory cytokine expression further underscores the anti-inflammatory properties of these withanolides. researchgate.netresearchgate.netresearchgate.net
Interaction with Cellular Signaling Pathways (e.g., NF-κB, STAT3, MAPKs, HO-1)
The anti-inflammatory effects of withanolides are mediated through their interaction with key intracellular signaling pathways that regulate the expression of inflammatory mediators. The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. researchgate.net Withaphysalin A has been shown to suppress the nuclear translocation of the NF-κB p65 subunit, a critical step in its activation. researchgate.net
Another important pathway is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Withaphysalin A and 2,3-dihydro-withaphysalin C have been found to inhibit the phosphorylation of STAT3, thereby impeding its activation. researchgate.net
The mitogen-activated protein kinase (MAPK) signaling pathways are also involved in regulating inflammatory responses. Withaphysalin A has been observed to suppress the activation of MAPKs. researchgate.netsci-hub.se
Furthermore, these withanolides can upregulate the expression of Heme Oxygenase-1 (HO-1), an enzyme with anti-inflammatory properties. researchgate.net By modulating these interconnected signaling pathways, withaphysalins can effectively control the inflammatory response. researchgate.netsci-hub.se
Enzyme Target Modulation and Inhibition Studies
Catechol-O-methyltransferase (COMT) Inhibition
This compound has been identified in computational studies as a potential inhibitor of catechol-O-methyltransferase (COMT), an enzyme crucial in the metabolism of catecholamine neurotransmitters. nih.govwikipedia.org The inhibition of COMT is a therapeutic strategy in conditions like Parkinson's disease, as it can prevent the peripheral breakdown of levodopa, thereby increasing its bioavailability in the brain. nih.govwikipedia.org
In silico virtual screening and molecular docking studies have been conducted to evaluate the binding affinity of various phytochemicals, including this compound, to human COMT (hCOMT). nih.govgenominfo.org These studies compare the binding energies of natural compounds against known FDA-approved COMT inhibitors like Entacapone (B1671355) and Opicapone (B609759). nih.gov
A virtual screening study proposed this compound as one of several phytochemicals from Withania somnifera with a strong binding affinity for hCOMT. genominfo.org Subsequent molecular docking analysis confirmed its potential, revealing a binding energy of -7.42 kcal/mol. genominfo.org However, further molecular dynamics simulation suggested that the complex formed between COMT and this compound might be unstable, as indicated by significant fluctuations in root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) plots. nih.gov This suggests that while initial binding may be favorable, the stability of the interaction over time requires further investigation.
| Compound | Binding Energy (kcal/mol) | Source |
|---|---|---|
| This compound | -7.42 | genominfo.org |
| Withaphysalin D | -7.84 | genominfo.org |
| Withanolide B | -7.63 | genominfo.org |
| Withaferin A | -7.53 | genominfo.org |
| Withaphysalin N | -7.24 | genominfo.org |
| Withacnistin | -7.13 | genominfo.org |
Kallikrein-related Peptidase 2 (KLK2) Inhibition
Kallikrein-related peptidase 2 (KLK2) is a serine protease that is overexpressed in prostate cancer, making it a therapeutic target of interest. frontiersin.orgnih.gov Inhibition of KLK2 is being explored as a potential strategy for cancer therapy. frontiersin.orgnih.gov
While computational studies have investigated the potential of phytochemicals to act as KLK2 inhibitors, research has primarily focused on related compounds rather than this compound itself. frontiersin.orgnih.govresearchgate.netfrontiersin.org For instance, structure-based virtual screening identified withaphysalin D as a potential KLK2 inhibitor, exhibiting high binding affinity and stable interactions with the enzyme's catalytic residues in simulation models. frontiersin.orgfrontiersin.org The KLK2-Withaphysalin D complex showed lower structural fluctuations and greater compactness compared to other tested compounds, suggesting it could be a stable inhibitor. frontiersin.org However, specific data from in vitro or in silico studies on the direct inhibitory activity of this compound against KLK2 is not available in the current scientific literature.
Other Identified or Putative Molecular Targets (e.g., LSD1)
Lysine-specific demethylase 1 (LSD1) has emerged as an attractive therapeutic target in oncology, as it is overexpressed in several human cancers. researchgate.netcancer.gov LSD1 regulates gene expression by demethylating histones, and its inhibition can increase the expression of tumor suppressor genes. cancer.govcancer.gov
Research has indicated that the withanolide class of compounds, to which this compound belongs, may act as natural inhibitors of LSD1. researchgate.net For example, withaferin A has been identified as an LSD1 inhibitor with an IC50 value of 3.04 μM. researchgate.net These findings suggest that the withanolide scaffold could be a promising base for developing new LSD1 inhibitors. researchgate.net However, specific studies confirming the direct binding or inhibitory effect of this compound on LSD1 have not been reported.
Antimicrobial Activity Evaluation
Withanolides, as a chemical class, are recognized for a variety of biological activities, including antimicrobial properties. researchgate.netmdpi.com Natural products are a significant source for the discovery of new antimicrobial agents, a critical area of research due to increasing antibiotic resistance. mdpi.commedwinpublishers.com
Studies have evaluated the antibacterial and antifungal activities of extracts from plants of the Physalis genus, which are rich sources of withaphysalins. researchgate.netimrpress.comdntb.gov.ua For example, compounds isolated from Physalis peruviana showed moderate inhibitory activity against the bacteria Bacillus cereus and Staphylococcus aureus, although they had no significant effect against E. coli. imrpress.comimrpress.com Similarly, certain withaphysalins from Physalis alkekengi var. franchetii demonstrated potent inhibitory effects against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net Despite these findings for the broader class of compounds and related extracts, specific data detailing the antimicrobial spectrum and potency of purified this compound are not presently available.
Investigation of Other Pharmacological Activities (e.g., Cardiac Positive Inotropism in related analogs)
Positive inotropes are substances that increase the force of heart muscle contractions and are used in managing conditions like heart failure. clevelandclinic.orgwikipedia.org This effect is often mediated by an increase in intracellular calcium concentration within cardiac cells. wikipedia.orgmsdvetmanual.com
While the withanolide group of compounds exhibits a wide range of pharmacological effects, including anti-inflammatory and anticancer activities, their cardiovascular effects are less characterized. researchgate.netmdpi.com Some naturally occurring compounds are known to affect the cardiovascular system. researchgate.net However, specific investigations into the potential cardiac positive inotropic effects of this compound or its closely related analogs have not been documented in the available research.
Structure Activity Relationship Sar Analysis
Identification of Structural Moieties Critical for Bioactivity
The potent cytotoxicity of withaphysalin M and related withanolides is not attributed to a single feature but rather to the synergistic effect of several key structural moieties. acs.org Analysis of this compound's architecture, identified as rel-(17S,20R,22R)-5β,6β:18,20-diepoxy-4β-hydroxy-1,18-dioxowitha-2,24-dienolide, highlights several critical components. acs.org
Ring A and B Functional Groups : A recurring motif in highly active withanolides is the presence of a 2-en-1-one system in Ring A and a 5β,6β-epoxide in Ring B. acs.org The α,β-unsaturated ketone is a Michael acceptor, a reactive site that can form covalent bonds with nucleophilic residues (like cysteine) in biological macromolecules, such as enzymes or transcription factors, leading to the inhibition of their function. mdpi.com The 4β-hydroxy group, also present in this compound, is another feature noted in potent cytotoxic withanolides. acs.org
Lactone/Lactol Side Chain : The side chain, which forms a δ-lactone ring, is a hallmark of withanolides and is essential for their biological activity. ontosight.ai In this compound, this region is more complex, featuring an 18,20-diepoxy-1,18-dioxo structure, which creates a relatively rigid and oxygenated side chain. This specific configuration influences the compound's binding affinity to its molecular targets.
The Steroidal Backbone : The fundamental four-ring steroid core provides a rigid scaffold, orienting the various functional groups in a precise three-dimensional arrangement. This spatial orientation is paramount for effective interaction with biological targets.
Comparative studies within the withanolide class consistently show that modifications to these core moieties, particularly the epoxide and the unsaturated ketone, often lead to a significant decrease in cytotoxic activity. researchgate.net
Influence of Stereochemistry on Biological Potency
Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of biological activity, as it dictates how a molecule fits into and interacts with chiral biological structures like protein binding sites. mgscience.ac.innih.gov For this compound, the specific stereochemistry at its multiple chiral centers, including the rel-(17S,20R,22R) configuration, is integral to its potency. acs.org
While direct stereoisomer comparisons for this compound are not extensively documented, studies on closely related analogs provide compelling evidence of stereochemistry's importance. For instance, a study on derivatives of withaphysalin F, which shares the same core skeleton, isolated and characterized both 18R- and 18S-O-methyl epimers. researchgate.net The distinct stereochemical configuration at the C-18 hemiacetal resulted in measurable differences in their biological profiles, underscoring that even subtle changes in the spatial arrangement of a single substituent can modulate activity. researchgate.net This highlights the principle that the precise orientation of functional groups affects binding interactions with cellular targets. nih.gov It is therefore highly probable that any alteration to the natural stereoconfiguration of this compound would significantly impact its cytotoxic potency.
| Compound | Stereochemical Feature | Reported Biological Activity Profile | Reference |
|---|---|---|---|
| 18R-O-methyl-withaphysalin F | R configuration at C-18 | Exhibited distinct cytotoxic and antimigratory activities. | researchgate.net |
| 18S-O-methyl-withaphysalin F | S configuration at C-18 | Showed different potency in cytotoxic and antimigratory assays compared to its 18R epimer. | researchgate.net |
Rational Design Principles for Activity Enhancement
Rational drug design aims to create more potent and selective compounds by systematically modifying a lead structure. For this compound, several design principles can be postulated based on SAR studies of the broader withanolide class. mdpi.comresearchgate.net
Modulation of Lipophilicity : The cell permeability of a compound can be enhanced by increasing its lipophilicity, which may lead to greater cytotoxicity. Studies on withaferin A have shown that acetylation of hydroxyl groups, converting them to esters, increases lipophilicity and results in enhanced cytotoxic effects. mdpi.com Applying this to this compound, the esterification of the 4β-hydroxyl group could potentially yield a more potent analog.
Targeted Modification of Reactive Moieties : The 2-en-1-one system in Ring A is a key reactive site. mdpi.com The synthesis of derivatives with modified electrophilicity at this site could fine-tune the compound's reactivity towards specific cellular targets, potentially increasing potency or altering the mechanism of action.
Exploration of the Side Chain : The side chain of this compound is highly functionalized. Simplifying or altering this structure could reveal its core contribution to activity. For example, synthesizing analogs where the complex 18,20-diepoxy-1,18-dioxo moiety is replaced with simpler lactone or hemiacetal structures found in other withaphysalins (like withaphysalin F) would clarify the importance of this specific side-chain configuration. acs.orgontosight.ai
These design strategies provide a framework for the systematic exploration of this compound's chemical space to develop analogs with potentially superior pharmacological profiles. mdpi.com
Correlation of Specific Substituents with Pharmacological Profiles
Comparing the structure of this compound with its naturally occurring analogs reveals how specific substituents correlate with pharmacological activity. The primary point of variation among many related withaphysalins is the functional group at the C-18 position.
This compound vs. Withaphysalin J : this compound possesses a unique 5β,6β:18,20-diepoxy-1,18-dioxo structure. acs.org In contrast, withaphysalin J has a C-18 aldehyde and a C-20 hydroxyl group, forming a lactol ring. core.ac.uk This structural difference, moving from a constrained diepoxy-lactone system to a more flexible lactol, directly impacts the molecule's shape and hydrogen bonding capacity, which in turn influences its cytotoxic profile.
This compound vs. Withaphysalin F : Withaphysalin F contains a C-18/C-20 hemiacetal, a less oxidized state compared to the diepoxy-lactone system in this compound. acs.orgnih.gov Both compounds exhibit potent cytotoxicity, but the subtle difference in the side chain's oxidation state and structure likely leads to variations in their potency against different cell lines and their specific molecular targets. acs.orgacs.org
Withaphysalin F vs. Withaphysalin O : Withaphysalin O is the 18-ethyl ether derivative of withaphysalin F. acs.org The conversion of the hemiacetal hydroxyl group in withaphysalin F to an ether group in withaphysalin O eliminates a hydrogen bond donor and increases lipophilicity. This modification was shown to retain potent cytotoxic activity, indicating that a free hydroxyl at this position is not an absolute requirement for cytotoxicity. acs.org
| Compound | Key Structural Feature at C-18/C-20 | Reported Activity | Reference |
|---|---|---|---|
| This compound | 18,20-diepoxy-1,18-dioxo system | Potent cytotoxic activity | acs.org |
| Withaphysalin F | 18,20-hemiacetal | Potent cytotoxic activity, induces G2/M cell cycle arrest | acs.orgnih.gov |
| Withaphysalin O | 18-ethoxy-20-hydroxy (hemiacetal ether) | Potent cytotoxic activity | acs.org |
| Withaphysalin J | 18-oxo-20-hydroxy (lactol) | Bioactive withanolide | core.ac.uk |
Advanced Analytical Methodologies in Research
Quantitative Analysis of Withaphysalin M in Biological Matrices (e.g., Plasma, Tissues)
Accurate quantification of this compound in biological samples such as plasma and tissues is fundamental for pharmacokinetic and pharmacodynamic studies. High-sensitivity and high-selectivity methods are required to measure the low concentrations typically present in these complex matrices.
LC-MS/MS is the gold standard for the quantitative analysis of small molecules in biological matrices due to its superior sensitivity and specificity. nih.govnih.gov This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. While a specific, validated LC-MS/MS method for this compound quantification in plasma or tissue is not extensively detailed in publicly available literature, methods developed for other withanolides and physalins provide a clear framework. nih.govmdpi.com
A typical quantitative analysis involves protein precipitation from the plasma sample, followed by liquid-liquid extraction to isolate the analyte. nih.gov The extract is then injected into the LC-MS/MS system. Separation is commonly achieved on a C18 reversed-phase column. nih.govnih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. nih.govamericanpharmaceuticalreview.com This ensures that only the compound of interest is quantified, minimizing interference from the complex biological matrix. americanpharmaceuticalreview.com For instance, a UPLC-Q-TRAP-MS/MS system has been successfully used for the simultaneous measurement of 22 bioactive withanolides, demonstrating the platform's suitability for this class of compounds. nih.gov
Table 1: Representative LC-MS/MS Parameters for Withanolide Analysis This table is a composite based on methods for related compounds and represents a potential approach for this compound.
| Parameter | Description |
|---|---|
| LC System | Ultra-High Performance Liquid Chromatography (UPLC) |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with Acetonitrile (B52724) and Water (containing 0.1% formic acid) |
| Flow Rate | 0.2 - 0.4 mL/min |
| MS System | Triple Quadrupole (QqQ) or Q-TRAP |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Sample Preparation | Protein precipitation (e.g., with acetonitrile) followed by extraction |
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a more accessible but generally less sensitive technique than LC-MS/MS for quantitative analysis. seq.esnih.gov Its utility depends on the compound possessing a suitable chromophore for UV absorption and the required limit of quantification for the study. rjpharmacognosy.ir The method involves separating the analyte from other components in the sample extract on a chromatographic column, followed by detection as it passes through a UV detector set to a wavelength of maximum absorbance for the analyte. rasayanjournal.co.inmdpi.com
For this compound, the conjugated carbonyl and lactone moieties typical of withanolides provide UV absorbance, making this method viable. A validated HPLC-UV method would require establishing linearity, accuracy, precision, and selectivity. nih.govrasayanjournal.co.in Similar to LC-MS/MS, a reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water or a buffer. rjpharmacognosy.ir While specific applications for this compound are not detailed, HPLC-UV methods have been developed for various other natural products, including proscillaridin (B1679727) A and antiretroviral drugs, demonstrating the robustness of the technique for quantification in different matrices. seq.esrjpharmacognosy.ir
Table 2: General Parameters for a Potential HPLC-UV Method for this compound This table outlines a general approach based on established HPLC-UV methods for other natural products.
| Parameter | Description |
|---|---|
| HPLC System | Standard HPLC system with a quaternary or binary pump |
| Detector | UV-Vis or Photodiode Array (PDA) Detector |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Methanol (B129727)/Acetonitrile and Water |
| Detection Wavelength | ~220-230 nm (typical for withanolide A-ring chromophore) |
| Flow Rate | 1.0 mL/min |
| Sample Preparation | Solid-phase extraction (SPE) or liquid-liquid extraction |
Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC-MS/MS)
Metabolomics Approaches for Pathway Discovery
Metabolomics involves the comprehensive analysis of small-molecule metabolites in a biological system to get a snapshot of its physiological state. nih.govfrontiersin.org Untargeted metabolomics, often using high-resolution mass spectrometry like UPLC-Q-TOF-MS (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry), can identify hundreds to thousands of metabolites simultaneously. nih.gov This approach is powerful for discovering the metabolic pathways perturbed by an external stimulus, such as treatment with this compound. mdpi.com
A study on Physalis alkekengi successfully utilized UPLC-Q-TOF-MS/MS to perform metabolomic profiling, identifying 58 different physalin-related metabolites, including this compound. nih.govresearchgate.net By comparing the metabolite profiles of samples under different conditions, researchers can identify statistically significant changes in metabolite levels. Pathway analysis tools then map these altered metabolites to specific biochemical pathways, such as amino acid metabolism, lipid metabolism, or glycolysis. mdpi.com This can reveal the mechanism of action of a compound; for example, an increase in glycolytic intermediates coupled with a decrease in TCA cycle metabolites might suggest an effect on mitochondrial function. While research has used metabolomics to map the biosynthesis of physalins, this same technique can be applied to cell or animal models treated with this compound to discover its downstream functional effects. nih.govresearchgate.net
Proteomics for Target Identification and Validation
Identifying the specific protein(s) that a bioactive compound interacts with is a critical step in understanding its mechanism of action. mdpi.com Proteomics offers several powerful strategies for this purpose. rsc.org While no experimental proteomics studies have been published to date for this compound, computational in silico studies have predicted potential protein targets, which await experimental validation. nih.govfrontiersin.org
Chemical proteomics is a primary experimental approach for target identification. mdpi.comnih.gov This often involves synthesizing a probe molecule by attaching a reactive group and a reporter tag to the parent compound (this compound). nih.gov This probe can then be introduced to live cells or cell lysates, where it will covalently bind to its protein targets. The reporter tag (e.g., biotin) is then used to enrich the protein-probe complexes, which are subsequently identified by mass spectrometry. beilstein-journals.org
Another powerful, probe-free method is the Cellular Thermal Shift Assay (CETSA). mdpi.com This technique is based on the principle that when a small molecule binds to a protein, it generally increases the protein's thermal stability. mdpi.com In a CETSA experiment, cell lysates or intact cells are treated with the compound, heated to various temperatures, and the remaining soluble proteins are quantified by mass spectrometry. Target proteins will show increased stability (i.e., they remain in solution at higher temperatures) in the presence of the binding compound. mdpi.com
In silico docking studies have predicted that this compound may bind to and inhibit enzymes like catechol-O-methyltransferase (COMT) and kallikrein-related peptidase 2 (KLK2), suggesting these as potential targets for validation by proteomics methods. nih.govfrontiersin.org
Table 3: Potential Protein Targets of this compound Identified by In Silico Methods and Corresponding Proteomic Validation Techniques
| Predicted Protein Target | Potential Function | Source of Identification | Experimental Validation Approach |
|---|---|---|---|
| Catechol-O-methyltransferase (COMT) | Neurotransmitter metabolism | Molecular Docking Study nih.gov | CETSA, Chemical Proteomics |
| Kallikrein-related peptidase 2 (KLK2) | Protease involved in cancer | Virtual Screening frontiersin.org | CETSA, Activity-Based Protein Profiling (ABPP) |
| N-Methyl-D-aspartate receptor (NMDAR) | Ion channel in neuronal communication | Molecular Docking Study sci-hub.se | Affinity Purification-Mass Spectrometry (AP-MS) |
Computational and in Silico Investigations
Virtual Screening for Ligand Discovery and Target Prediction
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of withaphysalin M, VS has been employed to identify it as a potential inhibitor for specific biological targets.
One study utilized VS to screen a library of 63 natural ligands from Withania somnifera against the human soluble catechol-O-methyltransferase (hCOMT), an enzyme implicated in Parkinson's disease. nih.gov The results identified this compound as one of four phytochemicals from the plant with a strong binding affinity for hCOMT. nih.govgenominfo.orgresearchgate.netresearchgate.net Specifically, this compound exhibited a notable binding energy score of -10.3 kcal/mol in the virtual screening analysis. nih.govkoreascience.krgenominfo.org This initial screening prompted further investigation into its potential as a COMT inhibitor. nih.govgenominfo.org
The general workflow for target prediction involves using online tools and databases to identify potential biological targets for a given small molecule. charite.denih.gov These platforms compare the structure of the query molecule to libraries of compounds with known biological activities to predict its targets. nih.gov
Table 1: Virtual Screening Results for this compound Against hCOMT
| Compound | Virtual Screening Binding Energy (kcal/mol) |
| This compound | -10.3 |
| Withaphysalin N | -10.3 |
| Withaphysalin F | -9.9 |
This table is based on data from a study investigating phytochemicals from Withania somnifera as potential hCOMT inhibitors. koreascience.kr
Molecular Docking Simulations for Ligand-Target Interactions
Following virtual screening, molecular docking is a more focused computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It provides insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the target protein.
In the investigation of this compound as a potential inhibitor of human catechol-O-methyltransferase (hCOMT), molecular docking studies were performed to validate the virtual screening results. nih.govgenominfo.org The docking analysis revealed a binding energy of -7.42 kcal/mol for this compound with hCOMT, which was better than the FDA-approved drugs opicapone (B609759) (-6.74 kcal/mol) and entacapone (B1671355) (-6.34 kcal/mol). nih.govgenominfo.org The study also detailed the specific amino acid residues of hCOMT involved in the interaction with this compound, including Tyr68. researchgate.net
Another study investigating phytochemicals from Withania somnifera as potential inhibitors of the GluN2B subtype of the NMDA receptor also employed molecular docking. sci-hub.se While the top-scoring compound in that study was chlorogenic acid, the research provides detailed binding energy calculations for this compound, including the docking score and individual energy components. sci-hub.se
Table 2: Molecular Docking Results of this compound and Reference Drugs against hCOMT
| Ligand | Binding Energy (kcal/mol) | Inhibition Constant (Kᵢ) (µM) |
| This compound | -7.42 | 3.67 |
| Opicapone (Reference Drug) | -6.74 | 11.41 |
| Entacapone (Reference Drug) | -6.34 | 22.55 |
This table compares the binding affinity of this compound with that of two established drugs for the hCOMT enzyme. nih.govgenominfo.org
Molecular Dynamics Simulations for Binding Stability and Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. wikipedia.org In drug discovery, MD simulations are used to assess the stability of a ligand-protein complex and to analyze conformational changes that may occur upon binding. nih.govpensoft.netrsc.org
In the study of this compound and its interaction with human catechol-O-methyltransferase (hCOMT), MD simulations were performed. nih.gov Interestingly, the results indicated that the COMT-withaphysalin M complex showed some fluctuation compared to other tested phytochemicals, suggesting that while the initial binding affinity is strong, the stability of the complex over time might be less than that of other compounds in the study. nih.govresearchgate.net Another study noted that the binding of nine other phytochemicals from Withania somnifera stabilized the hCOMT enzyme, with the exception of this compound. researchgate.net
Conversely, a different study that performed MD simulations on potential inhibitors for the CPKA protein in Magnaporthe oryzae found that the CPKA-withaphysalin N complex showed stable nature after 97 nanoseconds, with an average radius of gyration (Rg) of 2.33. tandfonline.com While this is a different withaphysalin, it highlights the utility of MD simulations in assessing the stability of such compounds in complex with their targets. tandfonline.com The stability of the complex is often evaluated by analyzing parameters like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein-ligand complex over the simulation time. frontiersin.orgtandfonline.com
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a crucial aspect of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target receptor. 3ds.comchemaxon.comfrontiersin.org
For this compound, a study investigating its potential as a human catechol-O-methyltransferase (hCOMT) inhibitor predicted its pharmacophoric features. nih.govgenominfo.orggenominfo.org The analysis identified the presence of key chemical features, including aromatic rings, hydrophobic properties, hydrogen bond donors, and hydrogen bond acceptors. genominfo.orgresearchgate.net These features are considered important for the compound's interaction with the hCOMT enzyme. researchgate.net The identification of these pharmacophoric features provides a basis for designing new molecules with potentially improved activity by mimicking this arrangement of functional groups. researchgate.net
Table 3: Predicted Pharmacophoric Features of this compound
| Pharmacophoric Feature | Presence |
| Aromatic Ring (AR) | Yes |
| Hydrophobic (HY) | Yes |
| Hydrogen Bond Donor (HBD) | Yes |
| Hydrogen Bond Acceptor (HBA) | Yes |
This table is based on data from a study that predicted the 3D pharmacophoric features of this compound. genominfo.orgresearchgate.net
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery to assess the "drug-likeness" of a compound. discoveryjournals.orgnih.gov Computational tools are widely used to predict these properties and to evaluate whether a compound adheres to established guidelines like Lipinski's rule of five. genominfo.orgsci-hub.sepensoft.net
In silico analysis of this compound has shown that it possesses suitable drug-like properties. nih.gov One study reported that this compound is predicted to be a blood-brain barrier (BBB) permeant and suitable according to Lipinski's rule of five. nih.gov Another study that evaluated phytochemicals from Withania somnifera for their neuroprotective efficacy found that the pharmacokinetic parameters of all 20 screened phytochemicals, including this compound, were within the satisfactory range for human use. sci-hub.se These predictions suggest that this compound has a favorable profile for oral bioavailability. sci-hub.sediscoveryjournals.org
Table 4: Predicted ADME Properties of this compound
| Property | Prediction |
| Drug-likeness (Lipinski's rule of five) | Suitable nih.gov |
| Blood-Brain Barrier (BBB) Permeant | Yes nih.gov |
This table summarizes the predicted ADME properties of this compound based on in silico studies.
Future Research Directions and Translational Perspectives for Withaphysalin M
Withaphysalin M, a member of the withanolide class of steroidal lactones, represents a promising scaffold for drug discovery. Like other withanolides, it is isolated from plants of the Solanaceae family and possesses a complex, highly oxygenated ergostane-type structure. While preliminary research has hinted at its potential, the journey from a natural product to a clinical candidate is long and requires a multifaceted, forward-thinking research approach. This article outlines key future research directions and translational perspectives focused exclusively on advancing the scientific understanding and potential therapeutic application of this compound.
Q & A
Q. What statistical methods are appropriate for dose-response studies of this compound?
- Methodological Answer :
- Non-linear regression : Fit data to a sigmoidal curve (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values.
- ANOVA with post-hoc tests : Compare inhibition across multiple concentrations.
- Bootstrapping : Assess confidence intervals for kinetic parameters like .
Ethical and Reporting Standards
Q. How should researchers report MD simulation data for this compound in publications?
- Methodological Answer : Follow the ARRIVE guidelines for computational studies:
- Detail force fields (e.g., AMBER99SB-ILDN), simulation software (e.g., GROMACS), and trajectory analysis tools (e.g., VMD).
- Provide RMSD, RMSF, and radius of gyration (Rg) plots as supplementary materials.
- Disclose limitations (e.g., short simulation times) in the discussion .
What criteria define a robust research question for studying this compound’s therapeutic potential?
- Methodological Answer : Apply the FINER framework :
- Feasible : Ensure access to purified this compound and COMT assays.
- Novel : Focus on understudied targets (e.g., COMT isoforms).
- Ethical : Use animal models compliant with institutional guidelines.
- Relevant : Align with gaps in Parkinson’s disease treatment research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
